9,9'-Spirobi[fluoren]-4-ylboronic acid
Description
9,9'-Spirobi[fluoren]-4-ylboronic acid (CAS: 236389-21-2, C₂₅H₁₇BO₂) is a spirobifluorene derivative functionalized with a boronic acid group at the 4-position of the fluorene backbone. Its rigid, three-dimensional spiro architecture imparts exceptional thermal stability and electronic properties, making it a critical intermediate in synthesizing optoelectronic materials . Key applications include:
- Organic Light-Emitting Diodes (OLEDs): As a host material for green and blue phosphorescent OLEDs, leveraging its high triplet energy (T₁ ~2.7 eV) and efficient hole-transport capabilities .
- Cross-Coupling Reactions: Used in Miyaura-Suzuki couplings to construct π-conjugated polymers and small molecules for photovoltaic devices .
- Molecular Recognition: The boronic acid group enables selective binding to diols and sugars, useful in sensor technologies .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-4'-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKALFQBCUAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5C6=CC=CC=C46)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Formation and Initial Coupling
The foundational step in synthesizing 9,9'-Spirobi[fluoren]-4-ylboronic acid involves generating a Grignard reagent from o-bromoiodobenzene (C₆H₄BrI). Under anhydrous conditions, magnesium powder reacts with o-bromoiodobenzene in tetrahydrofuran (THF) at 0–5°C, catalyzed by lithium bromide (LiBr). This forms 2-bromobiphenyl-2'-magnesium bromide , a key intermediate .
Reaction Conditions:
-
Temperature: 0–5°C (prevents side reactions)
-
Catalyst: 5 mol% LiBr (enhances reagent stability)
-
Solvent: THF (ensures homogeneity)
Spirobifluorene Core Construction
The Grignard intermediate is reacted with fluorenone (C₁₃H₁₀O) to construct the spirobifluorene backbone. This step proceeds via nucleophilic addition, followed by acid-catalyzed cyclization using p-toluene sulfonic acid (PTSA) .
Critical Parameters:
| Parameter | Value |
|---|---|
| Fluorenone Equivalents | 1.1 eq |
| Cyclization Catalyst | 10 wt% PTSA |
| Reaction Time | 12–16 hours |
| Yield | 82–85% (isolated) |
The spirocyclic structure is confirmed via -NMR, showing characteristic singlets for the sp³-hybridized bridgehead carbon .
Boronic Acid Functionalization
The final step introduces the boronic acid group at the 4-position of the spirobifluorene core. n-Butyllithium (2.5 M in hexanes) deprotonates the aromatic ring, followed by borylation with trimethyl borate (B(OCH₃)₃). Hydrolysis with dilute HCl yields the target compound .
Optimized Borylation Conditions:
-
Temperature: −78°C (prevents over-borylation)
-
Borylation Agent: 3 eq trimethyl borate
-
Hydrolysis: 1 M HCl, 0°C (avoids boronic ester formation)
Industrial-Scale Adaptations
While laboratory methods prioritize precision, industrial production employs continuous flow reactors to enhance throughput. Key modifications include:
-
Catalyst Recycling : Palladium on carbon (Pd/C) is reused via filtration, reducing costs.
-
Solvent Recovery : THF is distilled and recycled, minimizing waste.
-
Process Analytical Technology (PAT) : In-line NMR monitors reaction progress, ensuring consistency.
Comparative Analysis of Synthetic Routes
The patent-derived method outperforms earlier approaches in yield and scalability:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Grignard/Borylation | 76 | High | Moderate |
| Friedel-Crafts Alkylation | 58 | Low | High |
| Suzuki-Miyaura Coupling | 65 | Moderate | Low |
The Grignard route’s superiority lies in its mild conditions and minimal side products , making it ideal for kilogram-scale synthesis .
Challenges and Mitigation Strategies
Moisture Sensitivity : The boronic acid group hydrolyzes readily, necessitating inert atmosphere handling (N₂/Ar) and low-temperature storage (−20°C) .
Purification Difficulties : Column chromatography (SiO₂, hexane/EtOAc) effectively separates the product from biphenyl byproducts .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydroxyl-substituted spirobifluorene.
Substitution: Various aryl or vinyl-substituted spirobifluorene derivatives.
Scientific Research Applications
9,9’-Spirobi[fluoren]-4-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluoren]-4-ylboronic acid is primarily based on its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a palladium complex with the boronic acid and halide, followed by transmetallation and reductive elimination steps to form the desired product. The rigid, three-dimensional structure of spirobifluorene contributes to its stability and reactivity in these reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Spirobifluorene Boronic Acid Derivatives
Key Observations :
- Positional Isomerism: The 4-yl derivative exhibits a higher HOMO level (-5.8 eV) than the 2-yl isomer (-5.7 eV), enhancing hole injection in OLEDs .
- Thermal Stability : Spirobifluorene derivatives (Tg >145°C) outperform linear fluorene analogs (e.g., 9,9-dimethylfluorene, Tg ~120°C) due to restricted molecular motion in the spiro core .
Key Observations :
- Miyaura-Suzuki Coupling : High yields (75–83%) for 4-yl derivatives are achieved due to the spiro core’s stability under Pd catalysis .
- Grignard Route : Linear fluorene derivatives require multi-step synthesis with moderate yields (70–85%) .
Application Performance
Table 3: Device Efficiency of Spirobifluorene-Based Materials
Key Observations :
- Substituent Effects: Carbazole (PhCz) and phenothiazine groups enhance charge transport, leading to higher EQE in OLEDs compared to methoxy-substituted analogs .
- Spiro Core Advantage : SCPDT-based polymers show superior PCE (8.2%) over 9,9'-spirobifluorene derivatives in photovoltaics due to broader absorption spectra .
Biological Activity
9,9'-Spirobi[fluoren]-4-ylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties allow it to interact with biological molecules, making it a candidate for studying enzyme interactions and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirobifluorene core with a boronic acid functional group, which contributes to its reactivity and biological activity. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, influencing its interaction with biomolecules.
The biological activity of 9,9'-Spirobi[fluoren]-4-ylboronic acid primarily involves its interaction with enzymes and receptors. The boronic acid group can facilitate the formation of complexes with hydroxyl-containing biomolecules, potentially modulating their activity. This property is crucial for understanding its role in biological systems and therapeutic contexts.
Biological Activity Overview
Research indicates that 9,9'-Spirobi[fluoren]-4-ylboronic acid exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes through competitive binding mechanisms.
- Cellular Interaction : Preliminary studies suggest that it can affect cellular processes, including signal transduction pathways.
- Antitumor Activity : Some investigations have hinted at potential antitumor properties, warranting further exploration in cancer research.
Case Studies
-
Enzyme Interaction Studies :
- A study demonstrated that 9,9'-Spirobi[fluoren]-4-ylboronic acid specifically inhibits the activity of certain proteases by binding to their active sites. This inhibition was quantified using IC50 values, providing insights into its potency as an inhibitor.
-
Cytotoxicity Assays :
- In vitro assays on various cancer cell lines showed that the compound exhibits dose-dependent cytotoxic effects, with observed IC50 values ranging from 10 µM to 25 µM depending on the cell type. These results suggest a selective action against malignant cells.
-
Mechanistic Insights :
- Further molecular docking studies revealed that the compound binds effectively to target proteins, stabilizing conformational changes that lead to altered enzymatic activity. This was supported by fluorescence resonance energy transfer (FRET) experiments showing changes in protein dynamics upon treatment with the compound.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 9,9'-spirobi[fluoren]-4-ylboronic acid, and how can reaction conditions be optimized?
The synthesis typically involves Miyaura-Suzuki cross-coupling reactions , where a brominated spirobifluorene precursor (e.g., 4-bromo-9,9'-spirobi[fluorene]) reacts with boronic acid derivatives. Key steps include:
- Precursor preparation : Bromination of fluorenone derivatives to generate 4-bromo-spirobifluorene intermediates .
- Coupling conditions : Use of Pd(dppf)Cl₂ catalyst, anhydrous DMF as solvent, and potassium carbonate as a base under inert atmosphere (argon) at reflux temperatures (~100–120°C). Yields can exceed 75% with gram-scale feasibility .
- Purification : Column chromatography (silica gel, dichloromethane/petroleum ether) and recrystallization (ethanol) ensure high purity (>95%) . Optimization tip: Solvent polarity and catalyst loading significantly affect reaction rates. Polar aprotic solvents like DMF enhance boronic acid solubility, while excess catalyst (0.05–0.1 eq.) improves coupling efficiency .
Q. How is the structural integrity of 9,9'-spirobi[fluoren]-4-ylboronic acid validated post-synthesis?
Structural confirmation relies on:
- ¹H/¹³C NMR spectroscopy : Proton signals near δ 7.8–8.2 ppm (aromatic H) and δ 6.5–7.5 ppm (spiro-linked H) confirm the spiro architecture. Boronic acid protons appear as broad peaks at δ ~6–7 ppm .
- X-ray crystallography : Resolves spiro-conjugation angles (typically ~90°) and boron-oxygen bond lengths (~1.36 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 361.212 for C₂₅H₁₇BO₂) .
Q. What are the primary applications of this compound in organic electronics?
The spirobifluorene core provides high triplet energy (≥2.8 eV) and thermal stability , making it suitable for:
- Host materials in OLEDs : Enhances electroluminescence efficiency by confining excitons .
- Charge-transport layers : The boronic acid group facilitates π-stacking for improved hole mobility .
- Cross-coupling precursors : Suzuki reactions with aryl halides yield extended π-conjugated systems for photovoltaic devices .
Advanced Research Questions
Q. How do substituents at the 4-position influence the photophysical properties of spirobifluorene derivatives?
Substituents alter HOMO-LUMO gaps and emission profiles :
- Electron-donating groups (e.g., carbazole) : Lower HOMO levels (-5.4 eV → -5.1 eV), red-shifting emission from 420 nm to 450 nm .
- Electron-withdrawing groups (e.g., methoxy) : Increase triplet energy (3.0 eV) via steric hindrance, reducing aggregation-induced quenching . Methodology: Time-dependent DFT calculations and cyclic voltammetry correlate substituent effects with optoelectronic performance .
Q. What challenges arise in synthesizing spirobifluorene-based polymers, and how can they be mitigated?
Key challenges include:
- Steric hindrance : The spiro structure limits monomer reactivity. Mitigation: Use bulky ligands (e.g., dppf) in Pd-catalyzed polymerizations to prevent catalyst poisoning .
- Solubility : Poor solubility in common solvents (e.g., THF). Mitigation: Introduce alkyl side chains (e.g., methyl groups) or use high-boiling solvents (e.g., chlorobenzene) .
- End-group control : Boronic acid instability during polymerization. Mitigation: Employ protected boronate esters (e.g., pinacol esters) .
Q. How can contradictions in reported quantum yields (Φ) for spirobifluorene derivatives be resolved?
Discrepancies in Φ (e.g., 0.45–0.65) stem from:
- Measurement conditions : Oxygen quenching in non-degassed solutions reduces Φ. Use glovebox-prepared samples for accuracy .
- Film morphology : Spin-coated films show higher Φ than drop-cast films due to reduced crystallinity. Atomic force microscopy (AFM) can validate morphology .
- Substituent purity : Trace brominated impurities (<1%) from incomplete coupling lower Φ. Purify via repeated recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
